3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C13H9ClF3NO2S. It is a highly reactive and polar compound, belonging to the class of pyridine derivatives. This compound is used as a raw material for the synthesis of various drugs and organic compounds due to its unique physical and chemical properties .
Preparation Methods
The synthesis of 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine involves the reaction of 3-chloro-2-pyridylmethyl chloride with phenylsulfinic acid and sodium hydroxide in methanol under reflux conditions. This method ensures the formation of the desired compound with high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other organic molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine is used in various scientific research applications due to its unique properties:
Biology: The compound is used in biochemical studies to understand the interactions of pyridine derivatives with biological molecules.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications.
Mechanism of Action
The mechanism by which 3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets in biological systems. The trifluoromethyl group and the phenylsulfonyl group contribute to its high reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate the activity of these biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
3-Chloro-2-[(phenylsulfonyl)methyl]-5-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: A key intermediate for the synthesis of fluazifop, an agrochemical.
This compound: Another pyridine derivative with similar reactivity but different substituents.
The uniqueness of this compound lies in its combination of a chlorine atom, a trifluoromethyl group, and a phenylsulfonyl group, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-3-chloro-5-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-11-6-9(13(15,16)17)7-18-12(11)8-21(19,20)10-4-2-1-3-5-10/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSNYSXYVNBTLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085799 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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